molecular formula C17H14N8O B2641281 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448067-16-0

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2641281
CAS No.: 1448067-16-0
M. Wt: 346.354
InChI Key: ZEFLWLDAIFSURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is engineered by strategically linking a pyrazole moiety, a triazole ring, and a pyridazine core through a carboxamide bridge. Such a structure combines privileged scaffolds known to confer a wide range of biological activities. Pyrazole and 1,2,4-triazole derivatives are well-established in pharmaceuticals and are frequently explored for their antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties . The presence of the pyridazine carboxamide group further enhances the molecule's potential as a key intermediate or scaffold in multi-component reactions, which are valuable for efficiently generating structural diversity in compound libraries . Researchers can utilize this compound as a versatile building block for the synthesis of more complex polyheterocyclic systems or as a core structure for screening in various biological assays. Its structural features make it a promising candidate for investigating novel enzyme inhibitors and receptor modulators. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N8O/c1-12-9-16(25(23-12)13-5-3-2-4-6-13)20-17(26)14-7-8-15(22-21-14)24-11-18-10-19-24/h2-11H,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFLWLDAIFSURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazole moiety linked to a triazole and pyridazine ring system. Its molecular formula is C15H16N6OC_{15}H_{16}N_{6}O with a molecular weight of approximately 284.33 g/mol. The presence of multiple heteroatoms suggests potential interactions with various biological targets.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, substituted pyrazoles have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that compounds with similar structures to our target compound demonstrated IC50 values in the micromolar range against cancer cell lines, indicating promising anticancer potential .

2. Anti-inflammatory Effects

The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. Recent studies have identified pyrazole derivatives as selective COX-II inhibitors with minimal gastrointestinal side effects compared to traditional NSAIDs . The activity of similar compounds was quantified, revealing IC50 values ranging from 0.011 μM to 17.5 μM for COX-II inhibition .

3. Antimicrobial Properties

Pyrazole derivatives are also recognized for their antimicrobial activities. They have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

4. Neuroprotective Effects

Some studies suggest that compounds with pyrazole and triazole functionalities can exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress . This aspect is particularly relevant for conditions like Alzheimer's disease.

Case Study 1: Anticancer Screening

In a recent study, a series of pyrazole derivatives were synthesized and screened for their anticancer activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The results indicated that the most potent derivative exhibited an IC50 value of 5 μM against MCF7 cells, suggesting that modifications to the pyrazole structure could enhance anticancer efficacy .

Case Study 2: COX-II Inhibition

Another study focused on the synthesis of thiazole-linked pyrazoles as potential COX-II inhibitors. Compounds were evaluated for their selectivity and potency against COX-I and COX-II enzymes. The most effective compound demonstrated an IC50 value of 0.2 μM for COX-II inhibition while showing significantly reduced activity against COX-I, highlighting its therapeutic potential in treating inflammatory conditions without the common side effects associated with non-selective NSAIDs .

Research Findings Summary Table

Activity Target IC50 Values Mechanism
AnticancerA549, MCF7~5 μMApoptosis induction, cell cycle arrest
COX-II InhibitionCOX-II0.011 - 0.2 μMSelective inhibition
AntimicrobialVarious bacterial strainsVaries by strainMembrane disruption
NeuroprotectiveNeurotransmitter modulationNot quantifiedReduction of oxidative stress

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit key kinases involved in cancer progression, particularly c-Met kinase, which is implicated in various tumors.

Case Study: Inhibition of c-Met Kinase

  • Compound : SAR125844 (related to the target compound)
  • IC50 Value : 4.2 nmol/L against wild-type MET
  • In Vivo Efficacy : Demonstrated significant tumor growth inhibition in xenograft models at doses of 25 mg/kg .

Table 1 summarizes the anticancer activity of various derivatives related to N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide.

Compound NameTargetIC50 (nmol/L)Notes
SAR125844c-Met4.2Inhibits tumor growth in xenograft models
Compound Xc-Met0.24Strong inhibition in EBC-1 cancer cell lines
Compound YAXL110Inhibits autophosphorylation and cell proliferation

Antimicrobial Properties

The triazole component of the compound has been noted for its antifungal and antibacterial properties. Research indicates that derivatives can effectively inhibit the growth of various pathogens.

Case Study: Antifungal Activity
A derivative of the compound was tested against common fungal strains with promising results:

  • Fungal Strain : Candida albicans
  • Minimum Inhibitory Concentration (MIC) : 0.5 µg/mL .

Synthetic Pathways

The synthesis of this compound involves several steps that optimize yield and purity. Notably, recent advancements have focused on avoiding toxic solvents such as pyridine during synthesis, leading to more environmentally friendly processes .

Comparison with Similar Compounds

Research Implications

  • Synthetic Flexibility : The query compound’s pyridazine-triazole scaffold allows for modular substitution, enabling optimization of pharmacokinetic properties (e.g., solubility, stability) .
  • Biological Potential: Triazole and pyrazole motifs are associated with kinase inhibition and antimicrobial activity. Comparative studies with 3a–3p could identify substituents that enhance target selectivity .
  • Crystallographic Insights : Crystalline analogs (e.g., ) suggest the utility of SHELX-based refinement (–3) for elucidating structure-activity relationships .

Q & A

What synthetic methodologies are most effective for preparing N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide?

Level: Basic
Methodological Answer:
The compound is typically synthesized via multi-step coupling reactions. For example:

  • Step 1: Prepare the pyrazole-3-carboxylic acid intermediate using K₂CO₃-mediated alkylation or condensation, as described in pyrazole synthesis protocols .
  • Step 2: Activate the carboxylic acid group using thionyl chloride (SOCl₂) to form an acyl chloride, followed by coupling with an amine (e.g., 4-ethoxyaniline) in dichloromethane with triethylamine as a base .
  • Step 3: Purify via column chromatography (e.g., silica gel with CH₂Cl₂/ethyl acetate) and recrystallize from ethyl acetate/hexane .
    Yields range from 43% to 85%, depending on substituent reactivity and purification efficiency .

How can X-ray crystallography using SHELX software refine the structural analysis of this compound?

Level: Basic
Methodological Answer:
SHELX programs (e.g., SHELXL) are critical for refining crystal structures:

  • Data Collection: Use a Bruker SMART CCD diffractometer with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å) .
  • Refinement: Apply full-matrix least-squares refinement on F² with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed in calculated positions (riding model) .
  • Key Metrics: Analyze dihedral angles (e.g., 7.70–89.17° between pyrazole and aromatic rings) and hydrogen-bonding networks (C–H⋯O/N) to confirm conformational stability .

What strategies resolve contradictions between experimental spectroscopic data and computational modeling?

Level: Advanced
Methodological Answer:
Discrepancies often arise in NMR/IR peak assignments or DFT-calculated geometries:

  • Validation: Cross-reference experimental 1H^1H-NMR chemical shifts (e.g., δ 2.66 ppm for methyl groups ) with DFT-predicted values using Gaussian09.
  • Crystallographic Alignment: Compare X-ray-derived bond lengths/angles (e.g., C–N = 1.34 Å ) with computational models to identify steric/electronic mismatches.
  • Dynamic Effects: Consider solvent interactions or temperature-dependent conformational changes in solution vs. solid-state data .

How do structural modifications to the pyrazole and triazole moieties influence bioactivity?

Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Pyrazole Substitution: Methyl groups at the 3-position enhance metabolic stability but reduce solubility. Phenyl rings at N1 increase π-π stacking with target proteins .
  • Triazole Effects: The 1,2,4-triazole moiety improves hydrogen-bond acceptor capacity, critical for kinase inhibition (e.g., binding to ATP pockets) .
  • Optimization: Introduce electron-withdrawing groups (e.g., Cl) to the pyridazine ring to enhance binding affinity, as seen in analogues with IC₅₀ values < 100 nM .

What purification techniques maximize yield and purity for derivatives of this compound?

Level: Methodological
Answer:

  • Chromatography: Use silica gel column chromatography with gradient elution (e.g., PE:EA = 8:1 to 10:1) to separate regioisomers .
  • Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility differences at room temperature vs. reflux .
  • HPLC: For polar derivatives, employ reverse-phase HPLC with acetonitrile/water (0.1% TFA) to achieve >98% purity .

How do intramolecular interactions dictate conformational stability in solid-state structures?

Level: Advanced
Methodological Answer:

  • Hydrogen Bonding: Intramolecular C–H⋯O interactions (2.30–2.50 Å) rigidify the pyridazine-carboxamide backbone, reducing torsional flexibility .
  • π-Stacking: Parallel-displaced stacking between phenyl and pyridine rings (3.8–4.2 Å spacing) stabilizes crystal packing .
  • Torsional Analysis: Dihedral angles >80° between heterocycles indicate restricted rotation, confirmed via variable-temperature NMR .

What analytical techniques are critical for characterizing this compound’s derivatives?

Level: Methodological
Answer:

  • NMR Spectroscopy: Use 13C^{13}C-DEPTO to resolve overlapping signals in aromatic regions (e.g., pyrazole C4 at δ 145 ppm ).
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 403.1 for a chloro-substituted derivative ).
  • Elemental Analysis: Verify C/H/N ratios (±0.4% tolerance) to confirm purity and stoichiometry .

How can reaction yields be optimized for analogues with bulky substituents?

Level: Advanced
Methodological Answer:

  • Coupling Agents: Replace EDCI/HOBt with DMT-MM for sterically hindered amines, improving yields from 43% to >70% .
  • Microwave Assistance: Reduce reaction times from 20 h to 30 min while maintaining yields (85% vs. 43% ).
  • Solvent Choice: Use DMF instead of CH₂Cl₂ for better solubility of bulky intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.